molecular formula C20H26N2O B11109709 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone

2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone

Cat. No.: B11109709
M. Wt: 310.4 g/mol
InChI Key: LWWPQTIJAHKPKT-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a methyl group and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Substitution with Methyl Group: The piperidine ring can be methylated using reagents such as methyl iodide in the presence of a base.

    Formation of Tetrahydrocarbazole: The tetrahydrocarbazole moiety can be synthesized through cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the piperidine and tetrahydrocarbazole moieties using reagents such as coupling agents (e.g., EDC, DCC) under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-piperidin-1-yl)-1-phenylethanone: Similar structure with a phenyl group instead of the tetrahydrocarbazole moiety.

    1-(1,2,3,4-Tetrahydro-carbazol-9-yl)-2-(piperidin-1-yl)ethanone: Similar structure with a different substitution pattern.

Uniqueness

The uniqueness of 2-(4-Methyl-piperidin-1-yl)-1-(1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C20H26N2O/c1-15-10-12-21(13-11-15)14-20(23)22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2,4,6,8,15H,3,5,7,9-14H2,1H3

InChI Key

LWWPQTIJAHKPKT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

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